molecular formula C15H17Cl2NO2 B3001538 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2176124-79-9

2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Cat. No.: B3001538
CAS No.: 2176124-79-9
M. Wt: 314.21
InChI Key: DWNGXRBHMGBHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a benzamide derivative featuring a 7-oxaspiro[3.5]nonane moiety. The 2,4-dichlorobenzamide group is a common pharmacophore in bioactive compounds, influencing electronic properties and binding interactions.

Properties

IUPAC Name

2,4-dichloro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO2/c16-10-1-2-11(12(17)9-10)14(19)18-13-3-4-15(13)5-7-20-8-6-15/h1-2,9,13H,3-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNGXRBHMGBHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 7-oxaspiro[3.5]nonan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) can facilitate substitution reactions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic moiety may confer unique binding properties, enhancing the compound’s affinity and selectivity for its targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents on Benzamide Amine Side Chain Biological Target/Activity
2,4-Dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide Benzamide + 7-oxaspiro[3.5]nonane 2,4-Dichloro 7-Oxaspiro[3.5]nonane Not explicitly stated (Potential opioid/DHFR inhibitor)
AH-7921 (3,4-Dichloro-N-(1-(dimethylamino)cyclohexyl)benzamide) Benzamide + cyclohexylamine 3,4-Dichloro Dimethylamino-cyclohexyl Opioid receptor agonist
U-47700 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) Benzamide + cyclohexylmethylamine 3,4-Dichloro Dimethylamino-cyclohexylmethyl Opioid receptor agonist
4-Methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide Benzamide + 7-oxaspiro[3.5]nonane 4-Methoxy 7-Oxaspiro[3.5]nonane Unknown (Structural analog)
Compound 4 (2,4-Dichloro-N-(trichloroethyl-thiadiazole)benzamide) Benzamide + thiadiazole 2,4-Dichloro Trichloroethyl-thiadiazole Dihydrofolate reductase (DHFR) inhibitor

Key Observations:

  • Spirocyclic vs. Cyclohexyl Systems: The 7-oxaspiro[3.5]nonane group in the target compound introduces oxygen and rigid spiro geometry, contrasting with the flexible cyclohexyl groups in AH-7921 and U-47700. This rigidity may reduce off-target interactions .
  • Substituent Position : The 2,4-dichloro configuration differs from the 3,4-dichloro in opioid agonists, suggesting divergent receptor binding profiles. For example, 3,4-dichloro analogs exhibit µ-opioid receptor affinity, while 2,4-dichloro derivatives may prioritize other targets .

Biological Activity

2,4-Dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorobenzamide structure attached to a spirocyclic moiety, which is believed to influence its biological interactions. The molecular formula is C13H14Cl2N2OC_{13}H_{14}Cl_2N_2O, and its structural characteristics are crucial for its activity.

Biological Activity Overview

The biological activity of 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide can be categorized into several key areas:

Antifungal Activity

Recent studies have demonstrated that benzamide derivatives exhibit significant antifungal properties. For instance, compounds related to this structure have shown effective inhibition against various fungi such as Botrytis cinerea and Fusarium graminearum. In a comparative study, certain derivatives displayed higher efficacy than conventional antifungal agents like pyraclostrobin, with inhibition rates exceeding 80% at concentrations of 100 mg/L .

Insecticidal Activity

Insecticidal evaluations indicate that similar benzamide compounds exhibit varying levels of toxicity against specific insect pests. For instance, certain analogs showed death rates exceeding 60% at concentrations around 500 mg/L against Mythimna sepatara, suggesting potential applications in agricultural pest control .

The mechanisms underlying the biological activities of 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in fungal cell wall synthesis or insect neurophysiology.
  • Receptor Interaction : Its spirocyclic structure allows it to fit into unique binding sites on receptors, potentially modulating their activity through competitive inhibition or allosteric modulation.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide:

Study on Antifungal Activity

A study synthesized a series of benzamide derivatives and assessed their antifungal activity against four fungal species. The results indicated that the most effective compounds had an EC50 value of approximately 14.44 μg/mL against Botrytis cinerea, highlighting the potential of these derivatives as effective antifungals .

CompoundFungal SpeciesInhibition Rate (%)
10aBotrytis cinerea84.4
10dBotrytis cinerea83.6
10fFusarium graminearum46.4

Study on Insecticidal Activity

Another research focused on the insecticidal properties of related benzamides found that specific derivatives exhibited significant mortality rates against agricultural pests, suggesting their utility in integrated pest management strategies.

CompoundInsect SpeciesMortality Rate (%)
9aMythimna sepatara48.2
9bMythimna sepatara25.0

Toxicity Assessments

Toxicological evaluations have indicated that some derivatives exhibit low toxicity profiles when tested on zebrafish embryos, with an LC50 value reported at approximately 20.58 mg/L for one variant, categorizing it as low-toxicity . This aspect is crucial for considering their application in agriculture and medicine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.